molecular formula C19H18Cl2N4S B4543860 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B4543860
M. Wt: 405.3 g/mol
InChI Key: BNUDUBMOMPIISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea derivatives, characterized by the presence of a thiourea moiety (-NH-CS-NH-), are a class of compounds that have attracted interest due to their wide range of biological activities and applications in various fields of chemistry. Although specific studies on "N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea" were not identified, research on related compounds provides valuable insights into their synthesis, structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of thiourea derivatives generally involves the reaction of amines with thiocyanates or isothiocyanates. For example, Yusof et al. (2010) described the synthesis of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, utilizing spectroscopic techniques like IR, 1H and 13C NMR for characterization (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The crystal structure of thiourea derivatives can be determined using single crystal X-ray diffraction, revealing important structural parameters such as bond lengths, angles, and conformations. Saeed and Parvez (2005) demonstrated this through the structural analysis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives can undergo various chemical reactions, contributing to their diverse applications. Ledenyova et al. (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into the ANRORC rearrangement process (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, can be studied through analytical techniques such as X-ray diffraction and spectroscopy. For example, the crystallographic study by Yusof et al. (2010) provides insights into the crystalline arrangement and molecular geometry of thiourea derivatives (Yusof et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from their molecular structure and reaction mechanisms. The work by Ledenyova et al. (2018) offers an example of how thiourea derivatives react under specific conditions, providing insights into their chemical behavior (Ledenyova et al., 2018).

properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4S/c1-12-7-13(2)9-16(8-12)22-19(26)23-18-5-6-25(24-18)11-14-3-4-15(20)10-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUDUBMOMPIISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(3,5-dimethylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.